molecular formula C15H12ClN3S B2757455 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 451501-91-0

5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2757455
CAS No.: 451501-91-0
M. Wt: 301.79
InChI Key: JDJDUNCKBAJQLX-UHFFFAOYSA-N
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Description

5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
  • N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides

Uniqueness

5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-benzyl-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-12-6-8-13(9-7-12)19-14(17-18-15(19)20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJDUNCKBAJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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